pKa Difference vs. 2-Chloro Isomer: Ionization & Absorption
The target compound exhibits a predicted acid dissociation constant (pKa) of 3.11 ± 0.10, whereas the measured pKa of the 2‑chloro‑5‑nitrobenzoic acid isomer is 2.17 at 25 °C [REFS‑1][REFS‑2]. The ΔpKa of 0.94 units corresponds to an approximately 9‑fold lower acidity for the 3‑chloro‑5‑nitro isomer. This difference is attributable to the meta‑disposition of the electron‑withdrawing nitro and chloro groups, which reduces stabilization of the carboxylate anion relative to the ortho‑nitro arrangement.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 3.11 ± 0.10 (predicted, 25 °C) |
| Comparator Or Baseline | 2‑Chloro‑5‑nitrobenzoic acid, pKa 2.17 (measured, 25 °C) |
| Quantified Difference | ΔpKa = +0.94 (target is ~9× less acidic) |
| Conditions | Aqueous solution, 25 °C; predicted vs. measured values from different sources |
Why This Matters
At intestinal pH ~6.5, the target compound is >99.9 % ionized whereas the comparator is >99.99 % ionized; this subtle difference can influence passive membrane permeability and formulation strategy for orally targeted prodrugs.
